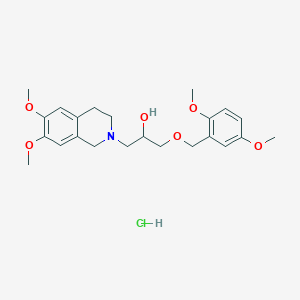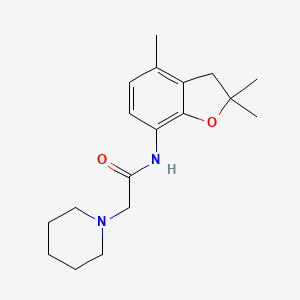
2-piperidino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the benzofuran and piperidino moieties. Benzofuran is a fused ring system consisting of a benzene ring and a furan ring . Piperidino refers to a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Nano-Materials: Compounds with piperidine derivatives showed promising antimicrobial activities against pathogenic bacteria and Candida species. The study highlighted the impact of substituents on the benzothiazole ring and the 2,6-dimethylpiperidine group on anticandidal activity, with specific compounds being more effective against fungi than bacteria (Mokhtari & Pourabdollah, 2013).
Enzymatic Inhibition
- N-Substituted-2"-(Phenylsulfonyl)(piperidin-1-yl)amino Acetamide Derivatives: These derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The study revealed that almost all compounds displayed promising activity, indicating potential for therapeutic applications in diseases related to enzyme dysfunction (Khalid et al., 2014).
Receptor Ligand Activity
- Novel Sigma Receptor Ligands: Research into spiro compounds, including piperidines, has shown high affinity and selectivity for sigma(1) receptors over sigma(2) receptors. Compounds with specific substituents demonstrated potential as sigma(1) receptor ligands, suggesting applications in neuropharmacology and the treatment of diseases involving sigma receptors (Maier & Wünsch, 2002).
Anticonvulsant Properties
- Benzofuran-Acetamide Scaffolds: A series of N-substituted benzofuran-3-yl-acetamide derivatives exhibited significant anticonvulsant activity in models of maximal electroshock induced seizures. These findings suggest that structural modifications on the benzofuran-acetamide scaffold can lead to potent anticonvulsant agents, offering a new avenue for the development of epilepsy treatments (Shakya et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-piperidin-1-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-7-8-15(17-14(13)11-18(2,3)22-17)19-16(21)12-20-9-5-4-6-10-20/h7-8H,4-6,9-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIENMNKSUFAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)
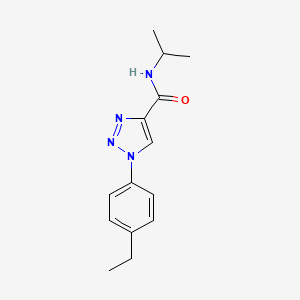


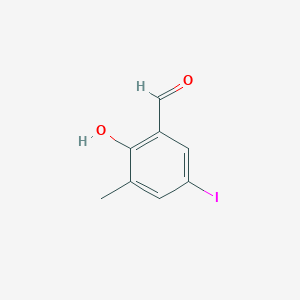
![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)
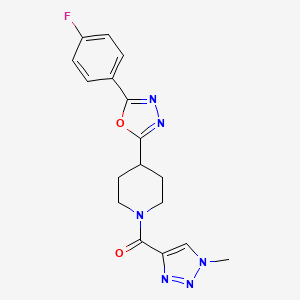
![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2994254.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)



